2-Phenoxy-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

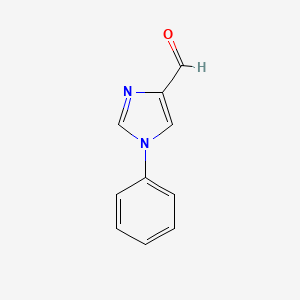

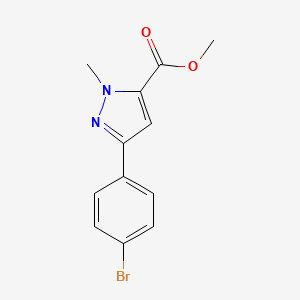

2-Phenoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO . It is a member of the (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Phenoxy-5-(trifluoromethyl)aniline, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of anilines, a class of compounds that includes 2-Phenoxy-5-(trifluoromethyl)aniline, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis

The molecular structure of 2-Phenoxy-5-(trifluoromethyl)aniline consists of a phenyl ring attached to an aniline group via an oxygen atom, with a trifluoromethyl group attached to the aniline ring .Aplicaciones Científicas De Investigación

-

Synthesis of Anti-Cancer Compounds

- Summary of Application : 2-fluoro-5-(trifluoromethyl)aniline, which is structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, can be used to synthesize derivatives with anti-cancer activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized compounds have shown anti-cancer activity .

-

Inhibitors of Hepatitis C Virus (HCV) NS3 Protease

- Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline, another compound similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, has been used in the synthesis of inhibitors of hepatitis C virus (HCV) NS3 protease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized inhibitors have shown potential in inhibiting HCV NS3 protease .

-

Trifluoromethylarylation of Alkenes

- Summary of Application : Trifluoromethylarylation of alkenes using anilines, which may include “2-Phenoxy-5-(trifluoromethyl)aniline”, has been reported .

- Methods of Application : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

- Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

-

Chemical Synthesis Studies

- Summary of Application : 2-Fluoro-5-(trifluoromethyl)aniline and 2,5-Bis(trifluoromethyl)aniline, which are structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, may be used in chemical synthesis studies .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .

- Results or Outcomes : The synthesized compounds have shown potential in various chemical synthesis studies .

Propiedades

IUPAC Name |

2-phenoxy-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDYIQSNURRMNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542725 |

Source

|

| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-5-(trifluoromethyl)aniline | |

CAS RN |

50594-29-1 |

Source

|

| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)

![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)